molecular formula C14H11FO3 B1308904 3-[(3-Fluorobenzyl)oxy]benzoic acid CAS No. 887599-64-6

3-[(3-Fluorobenzyl)oxy]benzoic acid

Cat. No.: B1308904
CAS No.: 887599-64-6
M. Wt: 246.23 g/mol
InChI Key: PBEUDJJYJYWQOV-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11FO3 It is characterized by the presence of a fluorobenzyl group attached to a benzoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic acid typically involves the reaction of 3-fluorobenzyl alcohol with 3-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ether linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-[(3-Fluorobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzoic acid
  • 3-Hydroxybenzoic acid
  • 3-Fluorobenzyl alcohol

Uniqueness

3-[(3-Fluorobenzyl)oxy]benzoic acid is unique due to the presence of both a fluorobenzyl group and a benzoic acid moiety linked through an ether bond. This structural feature imparts distinct chemical properties and potential biological activities compared to its similar compounds.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEUDJJYJYWQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424238
Record name 3-[(3-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887599-64-6
Record name 3-[(3-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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